5-(3-bromo-5-methoxyphenyl)oxazole chemical structure and properties
5-(3-bromo-5-methoxyphenyl)oxazole chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
5-(3-bromo-5-methoxyphenyl)oxazole (CAS: 2364584-93-8) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors and GPCR ligands. Its structural value lies in its trifunctional nature :
-
The Oxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capability.
-
The Aryl Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.
-
The Methoxy Group: Provides a specific electronic profile (electron-donating) and can serve as a latent phenol for further diversification.
This guide details the physicochemical profile, validated synthetic routes, and functionalization strategies for integrating this scaffold into drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule features a 1,3-oxazole ring substituted at the C5 position by a meta-bromo, meta-methoxy phenyl ring. The regiochemistry is critical; 5-aryl oxazoles are distinct from their 2-aryl or 4-aryl isomers in both electronic distribution and metabolic liability.
Table 1: Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | 5-(3-bromo-5-methoxyphenyl)-1,3-oxazole | Official nomenclature |
| CAS Number | 2364584-93-8 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 254.08 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~3.11 | Moderately lipophilic; suitable for CNS penetration |
| TPSA | ~35-40 Ų | Good membrane permeability |
| H-Bond Acceptors | 3 (N, O-ring, O-Me) | Interaction points for protein binding |
| H-Bond Donors | 0 | - |
| pKa (Conj.[1][2][3] Acid) | ~0.8 (Oxazole N) | Weakly basic; protonates only in strong acid |
Synthetic Methodology
The most robust route to 5-aryl oxazoles, particularly those with sensitive substituents like bromine, is the Van Leusen Oxazole Synthesis . This method avoids harsh cyclodehydration conditions (e.g., Robinson-Gabriel) that might affect the aryl halide.
Mechanism: Van Leusen Reaction
The reaction involves the base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) with 3-bromo-5-methoxybenzaldehyde .
Protocol: 10 mmol Scale
-
Reagents:
-
3-bromo-5-methoxybenzaldehyde (2.15 g, 10 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)
-
Potassium Carbonate (
) (3.45 g, 25 mmol) -
Methanol (MeOH) (50 mL, anhydrous)
-
-
Procedure:
-
Dissolution: Charge a round-bottom flask with the aldehyde and TosMIC in MeOH.
-
Base Addition: Add
in one portion. The reaction is exothermic; ensure adequate stirring. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde. -
Workup: Remove solvent under reduced pressure. Resuspend residue in water (
) and extract with EtOAc ( ). -
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
-
Expected Yield: 75–85% as a white to off-white solid.
Visualizing the Synthesis & Reactivity
Figure 1: Synthetic pathway via Van Leusen reaction and downstream functionalization logic.
Reactivity & Functionalization Strategy
Once synthesized, the molecule offers three distinct vectors for chemical modification, making it an ideal "hub" for SAR (Structure-Activity Relationship) studies.
A. The Aryl Bromide (Site 1: Cross-Coupling)
The bromine atom at the meta-position is highly reactive toward Palladium(0) catalysts.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the construction of biaryl systems.
-
Conditions:
, , Dioxane/Water, .
-
-
Buchwald-Hartwig: Introduction of amines to modulate solubility and basicity.
-
Conditions:
, XPhos, , Toluene, .
-
B. The Oxazole C2-Proton (Site 2: Direct Metallation)
The proton at the C2 position of the oxazole ring is relatively acidic (
-
Lithiation: Treatment with n-butyllithium (n-BuLi) at
generates the 2-lithiooxazole species. -
Trapping: This nucleophile can be trapped with electrophiles (aldehydes, alkyl halides, or iodine) to introduce substituents at the C2 position without affecting the aryl bromide.
-
Warning: Ring opening to the isocyanide is a competing pathway if the temperature rises above
.
C. The Methoxy Group (Site 3: Unmasking)
The methoxy group serves as a protected phenol.
-
Demethylation: Using
in DCM unmasks the phenol (-OH). This significantly alters the LogP (lowering it) and introduces a hydrogen bond donor, which can be critical for binding affinity in enzyme pockets.
Medicinal Chemistry Applications
Scaffold Utility
This specific oxazole derivative is frequently employed in the design of:
-
p38 MAP Kinase Inhibitors: The oxazole ring mimics the ATP-binding hinge region interactions.
-
IMiD (Immunomodulatory) Analogs: The aryl system can be linked to glutarimide moieties for targeted protein degradation (PROTACs).
Structural Advantages[1]
-
Metabolic Stability: 5-aryl oxazoles are generally more resistant to oxidative metabolism (P450) than their furan or thiophene counterparts.
-
Halogen Bonding: The bromine atom is not just a handle for synthesis; in the final drug candidate, it can participate in halogen bonding with backbone carbonyls in the target protein.
Safety and Handling
-
Hazards: As an aryl halide and heterocyclic compound, treat as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at
under inert gas (Argon/Nitrogen). The oxazole ring is stable to hydrolysis but can degrade under prolonged exposure to strong acids and light. -
Waste: Dispose of as halogenated organic waste.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from N-tosylmethylimino compounds." Tetrahedron Letters, 13(23), 2373–2376. Link
-
BenchChem. (2025).[4][5] "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Technical Library. Link
-
PubChem. "Compound Summary: 5-(3-bromo-5-methoxyphenyl)oxazole (CID 58126505)."[1] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "Product Specification: 5-(3-bromo-5-methoxyphenyl)oxazole." Merck KGaA.[3] Link
